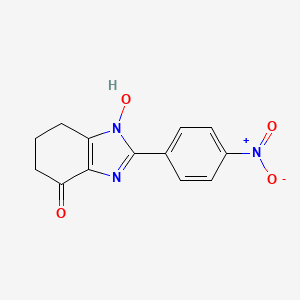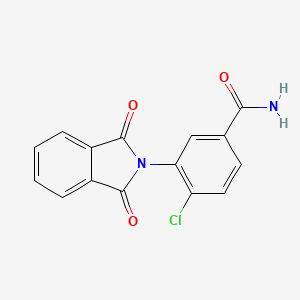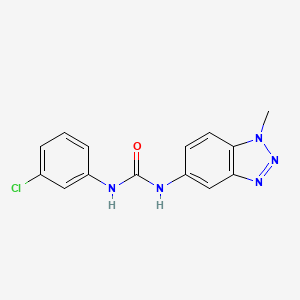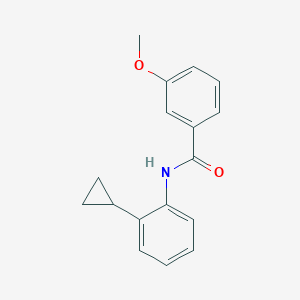![molecular formula C13H17N3O3S B5707910 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Moroxydine, and it is widely used in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antiviral, anticancer, and antifungal properties. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide in lab experiments is its versatility. This compound can be used in the synthesis of various drugs and metal complexes, making it a valuable starting material. Additionally, this compound has been extensively studied, making it a well-understood compound. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult to obtain large quantities of this compound for experimentation.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide. One potential direction is the synthesis of new drugs using this compound as a starting material. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new and more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with morpholine to form 4-methoxy-N-morpholinobenzamide. The final step involves the reaction of 4-methoxy-N-morpholinobenzamide with carbon disulfide and sodium hydroxide to form 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been used as a starting material in the synthesis of various drugs, including antiviral, anticancer, and antifungal drugs. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propiedades
IUPAC Name |
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-11-4-2-10(3-5-11)12(17)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOFCLJUFHLHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)



![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)